N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 923158-02-5
VCID: VC4564454
InChI: InChI=1S/C21H15NO4S/c1-25-17-6-3-2-5-14(17)19-12-16(23)15-11-13(8-9-18(15)26-19)22-21(24)20-7-4-10-27-20/h2-12H,1H3,(H,22,24)
SMILES: COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CS4
Molecular Formula: C21H15NO4S
Molecular Weight: 377.41

N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide

CAS No.: 923158-02-5

Cat. No.: VC4564454

Molecular Formula: C21H15NO4S

Molecular Weight: 377.41

* For research use only. Not for human or veterinary use.

N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide - 923158-02-5

Specification

CAS No. 923158-02-5
Molecular Formula C21H15NO4S
Molecular Weight 377.41
IUPAC Name N-[2-(2-methoxyphenyl)-4-oxochromen-6-yl]thiophene-2-carboxamide
Standard InChI InChI=1S/C21H15NO4S/c1-25-17-6-3-2-5-14(17)19-12-16(23)15-11-13(8-9-18(15)26-19)22-21(24)20-7-4-10-27-20/h2-12H,1H3,(H,22,24)
Standard InChI Key ZDPUHJQTYDXISB-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CS4

Introduction

Structural Analysis

This compound consists of a chromene core with a 2-methoxyphenyl substituent at the 2-position and a thiophene-2-carboxamide moiety attached at the 6-position of the chromene ring. The chromene ring system is known for its presence in various natural products and synthetic compounds with diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties .

ComponentDescription
Chromene CoreCentral ring system known for biological activities
2-MethoxyphenylSubstituent adding potential for bioactivity
Thiophene-2-carboxamideMoiety that could enhance solubility and interaction with biological targets

Synthesis Considerations

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the chromene core. This could be achieved through a condensation reaction between an appropriate aldehyde and a β-keto ester, followed by cyclization. The introduction of the thiophene-2-carboxamide moiety would require a coupling reaction, potentially using an amide-forming reaction between the chromene derivative and thiophene-2-carboxylic acid or its derivatives .

Potential Biological Activities

Given the components of this compound, it may exhibit biological activities similar to those of related chromene derivatives. These include:

  • Antioxidant Activity: Chromene derivatives are known for their antioxidant properties, which could be enhanced by the presence of the thiophene ring .

  • Cytotoxicity: Some chromene derivatives have shown promising cytotoxic effects against cancer cell lines, suggesting potential anticancer activity .

  • Anti-inflammatory Properties: The methoxyphenyl group may contribute to anti-inflammatory effects, although this would depend on the specific molecular interactions.

Spectroscopic Characterization

Characterization of this compound would involve spectroscopic techniques such as:

  • 1H and 13C NMR: To confirm the arrangement of hydrogen and carbon atoms.

  • IR Spectroscopy: To identify functional groups.

  • Mass Spectrometry: To determine the molecular weight and confirm the structure.

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